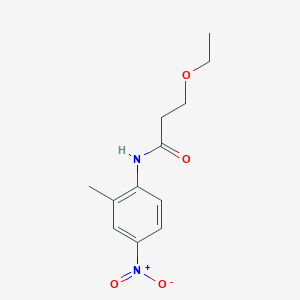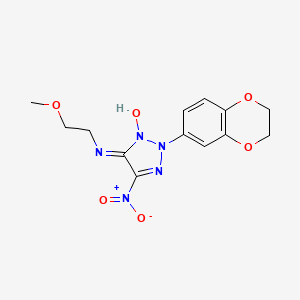![molecular formula C18H23N3O2 B4193526 5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4193526.png)
5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MOPPP, is a synthetic compound that has been studied for its potential application in scientific research. MOPPP is a member of the pyrazolone family of compounds, which have been shown to possess a variety of biological activities. In
Mechanism of Action
5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an accumulation of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission. The exact mechanism by which this compound interacts with the dopamine transporter is not fully understood, but it is thought to involve binding to the transporter protein and blocking its ability to transport dopamine back into the presynaptic neuron.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular dopamine levels in the brain, which can lead to enhanced reward-motivated behavior. It has also been shown to increase locomotor activity in rodents, which is a common measure of dopaminergic activity. However, the long-term effects of this compound on neurotransmitter function and behavior are not well understood.
Advantages and Limitations for Lab Experiments
5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine function. However, this compound also has several limitations. It has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, its effects on other neurotransmitter systems are not well understood, which can make it difficult to interpret its effects on behavior.
Future Directions
There are several future directions for research on 5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One area of interest is its potential application in the treatment of psychiatric disorders such as addiction and schizophrenia. Another area of interest is its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Further research is needed to fully understand the mechanism of action and long-term effects of this compound, as well as its potential as a therapeutic agent.
Scientific Research Applications
5-methyl-4-[3-oxo-3-(1-piperidinyl)propyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior, and dysregulation of the dopamine system has been implicated in a variety of psychiatric disorders such as addiction and schizophrenia.
properties
IUPAC Name |
5-methyl-4-(3-oxo-3-piperidin-1-ylpropyl)-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14-16(10-11-17(22)20-12-6-3-7-13-20)18(23)21(19-14)15-8-4-2-5-9-15/h2,4-5,8-9,16H,3,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCACXVAKJCDLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCC(=O)N2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-chlorophenyl)ethyl]-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4193448.png)

![ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4193463.png)

![3,3-dimethyl-2-methylene-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4193469.png)
![ethyl 4-[(3-ethoxypropanoyl)amino]benzoate](/img/structure/B4193481.png)

![N,N'-(4-methyl-1,2-phenylene)bis[2-(2-thienyl)acetamide]](/img/structure/B4193488.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4193490.png)
![methyl 2-[(4-{[3-(acetyloxy)benzoyl]amino}benzoyl)amino]benzoate](/img/structure/B4193497.png)
![methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4193500.png)

![N-[7-oxo-7-(4-phenyl-1-piperazinyl)heptyl]benzenesulfonamide](/img/structure/B4193522.png)